{3-[(Difluoromethyl)sulfanyl]phenyl}methanamine hydrochloride
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Overview
Description
{3-[(Difluoromethyl)sulfanyl]phenyl}methanamine hydrochloride is a chemical compound with significant potential in various scientific fields. It is characterized by the presence of a difluoromethyl group attached to a sulfanyl phenyl ring, which is further connected to a methanamine group. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Difluoromethyl)sulfanyl]phenyl}methanamine hydrochloride typically involves multiple steps, starting with the introduction of the difluoromethyl group to the phenyl ring. This can be achieved through difluoromethylation reactions, which often utilize difluorocarbene reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, which are optimized for high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis, making it feasible for commercial applications .
Chemical Reactions Analysis
Types of Reactions
{3-[(Difluoromethyl)sulfanyl]phenyl}methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the phenyl ring.
Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions are typically optimized to achieve high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can lead to a variety of difluoromethylated derivatives .
Scientific Research Applications
{3-[(Difluoromethyl)sulfanyl]phenyl}methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate the effects of difluoromethyl groups on biological systems.
Mechanism of Action
The mechanism of action of {3-[(Difluoromethyl)sulfanyl]phenyl}methanamine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The sulfanyl group can also participate in redox reactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- {3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine hydrochloride
- {3-[(Methylthio)phenyl}methanamine hydrochloride
- {3-[(Ethylthio)phenyl}methanamine hydrochloride
Uniqueness
Compared to similar compounds, {3-[(Difluoromethyl)sulfanyl]phenyl}methanamine hydrochloride offers unique properties due to the presence of the difluoromethyl group. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable tool in various scientific applications .
Properties
Molecular Formula |
C8H10ClF2NS |
---|---|
Molecular Weight |
225.69 g/mol |
IUPAC Name |
[3-(difluoromethylsulfanyl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H9F2NS.ClH/c9-8(10)12-7-3-1-2-6(4-7)5-11;/h1-4,8H,5,11H2;1H |
InChI Key |
IZDOOVYBZMMFDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)SC(F)F)CN.Cl |
Origin of Product |
United States |
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